(2R,3S)-2,3-dihydroxybutyric acid

Description

Structure

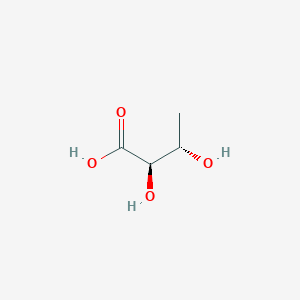

2D Structure

Properties

CAS No. |

105663-42-1 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.1 g/mol |

IUPAC Name |

(2R,3S)-2,3-dihydroxybutanoic acid |

InChI |

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m0/s1 |

InChI Key |

LOUGYXZSURQALL-STHAYSLISA-N |

SMILES |

CC(C(C(=O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)O)O |

Canonical SMILES |

CC(C(C(=O)O)O)O |

Synonyms |

[2R,3S,(+)]-2,3-Dihydroxybutyric acid |

Origin of Product |

United States |

Foundational & Exploratory

(2R,3S)-2,3-dihydroxybutyric acid chemical structure and properties

An In-depth Technical Guide to (2R,3S)-2,3-dihydroxybutyric Acid

Introduction

This compound, also known as 4-deoxythreonic acid, is a sugar acid and secondary metabolite.[1][2] Its molecular formula is C4H8O4, with a molar mass of approximately 120.10 g/mol .[1][3] While it is an enantiomer of the naturally occurring (2S,3R)-2,3-dihydroxybutanoic acid found in humans, the (2R,3S) stereoisomer has garnered significant attention in recent research, particularly in the field of oncology.[3] This document provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental protocols related to this compound.

Chemical Structure and Stereoisomerism

This compound is a four-carbon carboxylic acid featuring two hydroxyl groups at the C2 and C3 positions. The stereochemical descriptors (2R, 3S) define the specific spatial arrangement of these hydroxyl groups. The structure is characterized by a chiral nature, arising from the two stereocenters.

Canonical SMILES: C--INVALID-LINK----INVALID-LINK--C(O)=O[4]

The stereoisomerism is a critical aspect of its biological activity and differentiation from other forms, such as (2S,3R)-2,3-dihydroxybutanoic acid, which is a normal constituent in human urine.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related stereoisomers.

| Property | Value | Reference |

| Molecular Formula | C4H8O4 | [1][4] |

| Molecular Weight | 120.10 g/mol (anhydrous free acid basis) | [3] |

| CAS Number | 5057-93-2 | [4] |

| pKa (Predicted) | 3.60 ± 0.16 | [4] |

| Optical Activity | [α]/D 27±3°, c = 0.5 in 0.1 M NaOH | [3] |

| XLogP3 | -1.1 | [5] |

| Hydrogen Bond Donor Count | 3 | [4][5] |

| Hydrogen Bond Acceptor Count | 4 | [4][5] |

| Rotatable Bond Count | 2 | [4][5] |

| Topological Polar Surface Area | 77.8 Ų | [4] |

| Complexity | 90 | [4][5] |

Biological Significance and Metabolic Pathways

Recent studies have identified this compound as a significant metabolite in certain cancers, particularly in Acute Myeloid Leukemia (AML) with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[6]

Role as an Oncometabolite Biomarker

In AML, mutated IDH1 and IDH2 enzymes gain a neomorphic function, reducing α-ketoglutarate (2-oxoglutarate) to the oncometabolite (2R)-hydroxyglutarate (2R-HG).[6] Research has shown that these same mutant enzymes also catalyze the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from threonine, to this compound (2,3-DHBA).[6][7]

Plasma metabolomics studies on AML patients revealed that levels of 2,3-DHBA were significantly elevated in individuals with IDH1 or IDH2 mutations compared to those with wild-type enzymes.[6] Furthermore, 2,3-DHBA demonstrated superior performance as a biomarker for detecting these mutations. Receiver Operating Characteristic (ROC) analysis showed that at 80% specificity, plasma 2,3-DHBA had a sensitivity of 87.3%, compared to 63.8% for 2R-HG.[6][7] This suggests that 2,3-DHBA may be a more reliable indicator of IDH mutation status in AML.[1][6]

The biological functions of 2,3-DHBA and its potential role in modifying the epigenetic landscape of AML are currently under investigation.[6] Some research also suggests that 2,3-dihydroxybutanoic acid possesses anticancer properties, showing lethal effects on Ehrlich ascites tumor cells both in vitro and in vivo.[8][9]

Caption: Metabolic production of this compound and 2R-HG by mutant IDH enzymes.

Experimental Protocols

Synthesis Methods

One method for the synthesis of 2,3-dihydroxybutanoic acid involves the hydrolysis of epoxides.[1] This can be achieved by first subjecting crotonic acid to epoxidation, followed by hydrolysis of the resulting epoxide. Under acidic conditions (pH ~2.9), this process can yield 2,3-dihydroxybutanoic acid.[1]

A patented method describes the synthesis of a derivative, (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, starting from (2R, 3S)-2-benzoyl aminomethyl-3-hydroxybutyrate ester, highlighting the use of these structures as chiral building blocks in complex organic synthesis.[10]

Metabolite Detection and Quantification: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the detection and quantification of this compound in biological samples like plasma.[6]

General Workflow:

-

Sample Preparation:

-

Collect plasma samples from patients.

-

Perform protein precipitation to remove larger molecules.

-

Extract metabolites using a suitable solvent system.

-

-

Derivatization:

-

The extracted metabolites are chemically modified (derivatized) to increase their volatility and thermal stability, making them amenable to GC analysis. This is often a multi-step process.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

Compounds are separated based on their boiling points and interaction with the GC column.

-

As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

-

-

Data Analysis:

-

The retention time and mass spectrum of the analyte are compared to those of a known standard for identification.

-

Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

-

Statistical analyses, such as ROC curve analysis, are then used to evaluate the metabolite's performance as a biomarker.[6][7]

-

Caption: Workflow for metabolomic analysis to identify biomarkers like 2,3-DHBA.

Conclusion

This compound has emerged from being a relatively obscure secondary metabolite to a potentially crucial biomarker in the diagnosis and understanding of IDH-mutant cancers. Its strong correlation with mutant IDH1/2 status, even surpassing that of the well-established oncometabolite 2R-HG, positions it as a significant area for future research.[6] Further investigation into its precise biological activities and its role in cellular signaling and epigenetic regulation is essential to fully comprehend its function in disease pathogenesis and to explore its potential as a therapeutic target.

References

- 1. Buy 2,3-Dihydroxybutanoic acid | 3413-97-6 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for 2,3-Dihydroxybutanoic acid (HMDB0245394) [hmdb.ca]

- 3. This compound sodium salt hydrate ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (2R,3R)-2,3-dihydroxybutanoic acid|lookchem [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydroxybutanoic acid_TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical aspect of modern chemical and pharmaceutical research. (2R,3S)-2,3-dihydroxybutyric acid, a valuable chiral building block, is no exception. Its utility in the synthesis of complex carbohydrates and densely oxygenated natural products underscores the need for efficient and reliable synthetic methodologies. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: chemical synthesis and biocatalysis. Chemical methods, particularly those employing asymmetric catalysis, have been extensively developed to provide high yields and stereoselectivity. Biocatalytic routes, leveraging the inherent stereoselectivity of enzymes, offer a green and often highly specific alternative.

Chemical Synthesis: Sharpless Asymmetric Dihydroxylation

A robust and scalable method for the synthesis of this compound is the Sharpless asymmetric dihydroxylation of a crotonate ester.[1][2][3] This method has been successfully applied to the multi-gram scale synthesis of the target molecule with high enantiomeric excess.[2] A key feature of this approach is the use of a bulky ester group, such as p-phenylbenzyl, which facilitates purification by recrystallization, thereby enhancing both diastereomeric and enantiomeric purity without the need for chromatography.[1][2]

The overall synthetic workflow involves four main steps:

-

Esterification of crotonic acid.

-

Sharpless asymmetric dihydroxylation.

-

Acetonide protection of the diol.

-

Saponification to yield the final acid.

Quantitative Data for Sharpless Asymmetric Dihydroxylation Route

| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | p-Phenylbenzyl crotonate | p-Phenylbenzyl alcohol | Crotonoyl chloride, K₂CO₃, DMAP | ~95 (crude) | N/A | ~17:1 E:Z | [2] |

| 2 | p-Phenylbenzyl (2R,3S)-dihydroxybutyrate | p-Phenylbenzyl crotonate | AD-mix-β, K₂OsO₄·2H₂O, (DHQ)₂AQN, K₃Fe(CN)₆ | 81 (after recrystallization) | >95% | >20:1 | [2] |

| 3 | (4R,5S)-Biphenyl-4-ylmethyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | p-Phenylbenzyl (2R,3S)-dihydroxybutyrate | 2,2-Dimethoxypropane, p-TsOH·H₂O | Quantitative | >95% | >20:1 | [1] |

| 4 | This compound acetonide | (4R,5S)-Biphenyl-4-ylmethyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | LiOH | 99 | >95% | >20:1 | [1] |

Experimental Protocol: Scalable Synthesis via Sharpless Asymmetric Dihydroxylation [1][2]

Step 1: Synthesis of p-Phenylbenzyl crotonate

-

To a solution of p-phenylbenzyl alcohol (22 g, 119 mmol) in dichloromethane (500 mL) is added potassium carbonate (32.9 g, 238 mmol) and 4-dimethylaminopyridine (1.45 g, 11.9 mmol).

-

The mixture is cooled to 0 °C, and crotonoyl chloride (~20:1 E:Z, 90% purity; 12.4 g, 119 mmol) is added dropwise.

-

The reaction is stirred at 23 °C for 12 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated to afford the crude p-phenylbenzyl crotonate, which is used in the next step without further purification.

Step 2: Sharpless Asymmetric Dihydroxylation

-

A mixture of tert-butyl alcohol (240 mL) and water (240 mL) is prepared.

-

AD-mix-β (167 g) is added, and the mixture is stirred until the solids dissolve.

-

The crude p-phenylbenzyl crotonate (from Step 1) is added, and the mixture is cooled to 0 °C.

-

Potassium osmate dihydrate (K₂OsO₄·2H₂O; 0.088 g, 0.24 mmol) and (DHQ)₂AQN (0.42 g, 0.60 mmol) are added.

-

Potassium ferricyanide (K₃Fe(CN)₆) is added in portions over the course of the reaction to maintain the reaction rate.

-

The reaction is stirred at 0 °C for approximately 5 days.

-

Sodium sulfite (150 g) is added slowly to quench the reaction.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed and dried.

-

The crude product is recrystallized from dichloromethane-hexanes to yield enantiomerically pure p-phenylbenzyl (2R,3S)-dihydroxybutyrate.

Step 3: Acetonide Protection

-

To a suspension of p-phenylbenzyl (2R,3S)-dihydroxybutyrate (27.8 g, 97.1 mmol) in 2,2-dimethoxypropane (350 mL) is added p-toluenesulfonic acid monohydrate (0.923 g, 4.85 mmol).

-

The mixture is stirred at 23 °C for 40 minutes.

-

Triethylamine (0.677 mL, 4.85 mmol) is added to quench the reaction.

-

The solution is filtered through a pad of silica gel, eluting with ethyl acetate, and the filtrate is concentrated to give the acetonide-protected product.

Step 4: Saponification

-

The acetonide from Step 3 is dissolved in a mixture of tetrahydrofuran and water.

-

The solution is cooled to 0 °C, and lithium hydroxide (LiOH) is added.

-

The reaction is stirred until completion, then acidified and extracted to yield this compound acetonide.

Workflow for Sharpless Asymmetric Dihydroxylation

Caption: Synthetic workflow for this compound via Sharpless dihydroxylation.

Chemical Synthesis: Enantioselective Decarboxylative Glycolate Aldol Reaction

An alternative chemical approach is the enantioselective decarboxylative glycolate aldol reaction.[4][5] This method utilizes a benzyloxy-functionalized malonic acid half thioester as an activated glycolate surrogate.[4] The reaction proceeds under mild conditions and provides highly enantioenriched syn-diols.[4] This route offers an atom-economic transformation to a thioester precursor of the target molecule.

Quantitative Data for Decarboxylative Aldol Reaction

| Product | Starting Materials | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) | Diastereomeric Ratio (d.r.) | Reference |

| syn-(2R,3S)-dihydroxybutyric acid thioester precursor | Benzyloxy-functionalized MAHT, Acetaldehyde | Ti(IV)-salen complex | 85 | 98:2 | >20:1 | [4] |

Experimental Protocol: Decarboxylative Glycolate Aldol Reaction [4]

-

To a vial containing the Ti(IV)-salen catalyst (0.015 mmol) is added toluene (1.5 mL).

-

The benzyloxy-functionalized malonic acid half thioester (0.33 mmol) is added, followed by acetaldehyde (0.30 mmol).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction is then quenched and purified by column chromatography to yield the α-benzyloxy-β-hydroxy thioester product.

-

Subsequent debenzylation with TiCl₄ provides the unprotected syn-(2R,3S)-dihydroxybutyric acid thioester.

Workflow for Decarboxylative Aldol Reaction

Caption: Synthetic workflow for a thioester precursor via decarboxylative aldol reaction.

Biocatalytic Synthesis

Biocatalytic methods offer an environmentally friendly approach to chiral synthesis. The synthesis of this compound can be achieved through the stereoselective reduction of a ketone precursor, such as ethyl 2-hydroxy-3-oxobutanoate, using microorganisms like Hansenula polymorpha and Hansenula fabianii. These whole-cell biocatalysts can provide high yields and excellent enantiomeric excess.

Quantitative Data for Biocatalytic Reduction

| Product | Starting Material | Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) | Reference | | :--- | :--- | :--- | :--- | :--- | | (2R,3S)-2,3-dihydroxybutanoic acid precursor | Ethyl 2-hydroxy-3-oxobutanoate | Hansenula fabianii SC 13894 | 88 | 95% |[6] | | (2R,3S)-2,3-dihydroxybutanoic acid precursor | Hansenula polymorpha SC 13865 | Ethyl 2-hydroxy-3-oxobutanoate | >80 | >94% |[6] |

Experimental Protocol: General Biocatalytic Reduction

-

Cells of the selected microorganism (e.g., Hansenula fabianii) are cultured in a suitable medium in a fermentor.

-

After a period of growth (e.g., 48 hours), the substrate (e.g., ethyl 2-hydroxy-3-oxobutanoate) and a co-factor regeneration source (e.g., glucose) are added to the cell suspension.

-

The biotransformation is allowed to proceed for a set time (e.g., 72 hours) under controlled conditions (temperature, pH, agitation).

-

The product is then extracted from the reaction mixture and purified.

Biological Relevance: A Link to Cancer Metabolism

Recent research has identified this compound as a potential oncometabolite in acute myeloid leukemia (AML) with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[6][7][8] In these cancer cells, the mutant IDH enzymes exhibit a neomorphic activity, reducing α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[7][9] It is proposed that these mutant enzymes are also responsible for the production of this compound from a threonine-derived precursor, (3S)-hydroxy-2-oxobutanoic acid.[7] This discovery opens new avenues for cancer diagnostics and therapeutics.

Metabolic Pathway in Mutant IDH1/2 AML

Caption: Proposed metabolic pathway for the production of this compound in AML cells with mutant IDH1/2.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate by Sharpless asymmetric dihydroxylation of p-phenylbenzyl crotonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Function of (2R,3S)-2,3-dihydroxybutyric Acid in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2R,3S)-2,3-dihydroxybutyric acid, also known as 4-deoxythreonic acid, is an emerging metabolite of interest, particularly in the context of oncology. This technical guide provides a comprehensive overview of the current understanding of its biological function in metabolic pathways, with a focus on its recently discovered role as a potential oncometabolite in isocitrate dehydrogenase (IDH) mutant cancers. This document summarizes the known biosynthetic pathway, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the key metabolic processes. While significant progress has been made in understanding its role in cancer, its function in normal physiology remains an active area of investigation.

Introduction

This compound is a stereoisomer of 2,3-dihydroxybutanoic acid. While it has been detected in human biological fluids, its metabolic significance was largely uncharacterized until recent studies linked its elevated levels to mutations in the metabolic enzymes isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) in acute myeloid leukemia (AML)[1]. This discovery has positioned this compound as a potential biomarker and a subject of interest for understanding the metabolic reprogramming that occurs in cancer.

Biosynthesis of this compound

The primary known pathway for the biosynthesis of this compound involves the metabolism of the essential amino acid L-threonine. In the context of IDH1/2 mutant cancers, a specific neomorphic enzymatic activity is proposed to be responsible for its production.

Threonine Catabolism

Threonine is metabolized through several pathways in the body[2][3]. One of these pathways involves its transamination or deamination to form (3S)-hydroxy-2-oxobutanoic acid (also known as α-keto-β-hydroxybutyrate).

Neomorphic Activity of Mutant IDH1 and IDH2

In cancers harboring mutations in the IDH1 (specifically at the R132 residue) or IDH2 (at R140 or R172 residues) genes, the mutant enzymes acquire a new function (neomorphic activity). This altered enzymatic activity enables the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). It is hypothesized that these mutant IDH enzymes can also utilize (3S)-hydroxy-2-oxobutanoic acid as a substrate, reducing it to this compound. This reaction is analogous to the reduction of α-KG to 2-HG.

Quantitative Data

The primary quantitative data available for this compound pertains to its plasma concentrations in AML patients.

| Analyte | Patient Group (AML) | Plasma Concentration (Arbitrary Units, Median) | Statistical Significance (vs. WT) | Reference |

| This compound | IDH1/2 Wild-Type (WT) (n=29) | ~1.0 | - | [1] |

| IDH1 R132 Mutant (n=9) | ~2.5 | p < 0.0001 | ||

| IDH2 R140 Mutant (n=12) | ~3.0 | p < 0.0001 | ||

| (2R)-hydroxyglutarate (2-HG) | IDH1/2 Wild-Type (WT) (n=29) | ~1.0 | - | [1] |

| IDH1 R132 Mutant (n=9) | ~4.0 | p < 0.0001 | ||

| IDH2 R140 Mutant (n=12) | ~6.0 | p < 0.0001 |

Note: The plasma concentrations are presented as relative arbitrary units based on the graphical data from the source publication. A strong positive correlation (rs = 0.569, p < 0.0001) was observed between the plasma levels of this compound and 2-HG in AML patients[1].

Information on the normal physiological concentrations of this compound in various human tissues and fluids is limited. One study identified 2,3-dihydroxybutyric acid in the urine of a healthy pediatric population, but did not specify the stereoisomer or provide absolute concentrations[4]. Another study identified 4-deoxythreonic acid in normal human urine using HPLC-NMR[5].

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Key Steps:

-

Sample Preparation: Deproteinization of plasma or serum samples, typically with a cold organic solvent like ethanol or methanol, followed by extraction of the organic acids. For urine, a direct extraction may be possible.

-

Derivatization: To increase volatility for GC analysis, the carboxylic acid and hydroxyl groups of this compound are derivatized, commonly through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation on a capillary column. The eluting compounds are then ionized and detected by a mass spectrometer. For quantitative analysis, selected ion monitoring (SIM) mode is often employed for higher sensitivity and specificity.

-

Quantification: The concentration of this compound is determined by comparing the integrated peak area of a characteristic ion to a standard curve generated from known concentrations of a pure standard. An isotopically labeled internal standard is recommended for improved accuracy.

Mutant IDH Enzyme Activity Assay

A specific enzyme kinetic assay for the conversion of (3S)-hydroxy-2-oxobutanoic acid to this compound by mutant IDH enzymes has not been detailed in the literature. However, a general approach can be adapted from the well-established assays for the neomorphic activity of mutant IDH with its substrate α-ketoglutarate. The principle of the assay is to monitor the consumption of the cofactor NADPH, which can be measured spectrophotometrically or fluorometrically.

Generalized Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing the purified recombinant mutant IDH1 or IDH2 enzyme, NADPH, and the substrate (3S)-hydroxy-2-oxobutanoic acid.

-

Initiation: Start the reaction by adding the substrate.

-

Monitoring: Continuously monitor the decrease in NADPH absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm).

-

Kinetic Parameter Calculation: Determine the initial reaction velocities at varying substrate concentrations. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax.

Note: As of the date of this document, specific kinetic parameters (Km, Vmax, kcat) for the reaction of mutant IDH enzymes with (3S)-hydroxy-2-oxobutanoic acid are not publicly available.

Biological Function and Clinical Relevance

Role as a Potential Oncometabolite

The primary established biological relevance of this compound is its association with IDH-mutant cancers. Its structural similarity to 2-HG, a known oncometabolite, suggests that it may also play a role in the pathogenesis of these cancers. The accumulation of 2-HG inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. Further research is needed to determine if this compound has similar inhibitory effects on these or other enzymes.

Biomarker Potential

Studies have shown that plasma levels of this compound are a sensitive and specific biomarker for the presence of IDH1 and IDH2 mutations in AML patients[1]. Receiver operating characteristic (ROC) analysis indicated that it may be a better biomarker than 2-HG for detecting these mutations[1].

Function in Normal Physiology

The role of this compound in normal metabolic pathways is not well understood. It has been detected in the urine of healthy individuals, suggesting it is a product of normal metabolism, likely from threonine degradation[4][5]. However, the specific enzymes responsible for its production and its physiological concentrations in various tissues remain to be fully elucidated. It is possible that it is an intermediate in a yet to be fully characterized metabolic pathway or a metabolic byproduct. There is also evidence of increased levels of 2,3-dihydroxybutanoic acid (stereoisomer not specified) in COVID-19 patients, suggesting a potential role in the metabolic response to hypoxic conditions[9].

Future Directions

The discovery of the link between this compound and IDH-mutant cancers has opened up new avenues of research. Key areas for future investigation include:

-

Elucidation of its role in normal physiology: Determining the baseline levels in various tissues and fluids and identifying the enzymes responsible for its synthesis and degradation in non-cancerous states.

-

Mechanistic studies of its oncometabolic activity: Investigating whether it inhibits α-KG-dependent dioxygenases or other enzymes and its impact on cellular signaling and epigenetics.

-

Validation as a clinical biomarker: Further studies are needed to validate its use as a diagnostic and prognostic biomarker in a larger cohort of patients with IDH-mutant cancers.

-

Therapeutic targeting: Exploring whether the pathway leading to its production can be targeted for therapeutic intervention in IDH-mutant cancers.

Conclusion

This compound is a metabolite with a newly discovered and significant role in the pathophysiology of IDH-mutant cancers. Its biosynthesis from threonine via the neomorphic activity of mutant IDH enzymes and its potential as a highly specific biomarker are of great interest to the scientific and clinical communities. While its function as a potential oncometabolite is an area of active research, its role in normal metabolic pathways remains largely unknown. Further investigation is warranted to fully understand the biological functions of this intriguing molecule and to harness its potential for diagnostic and therapeutic applications.

References

- 1. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics analysis reveals a modified amino acid metabolism that correlates with altered oxygen homeostasis in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Biosynthesis of 2,3-Dihydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a four-carbon dihydroxy acid, exists as four stereoisomers due to its two chiral centers. The natural occurrence and biosynthetic pathways of this molecule are stereoisomer-dependent and context-specific, ranging from normal human metabolism to oncometabolism in cancer and presence in medicinal plants. This technical guide provides a comprehensive overview of the current scientific understanding of 2,3-dihydroxybutanoic acid's natural distribution and its formation in biological systems. It includes a summary of quantitative data, detailed experimental methodologies for its study, and visual representations of its biosynthetic pathways and analytical workflows.

Natural Occurrence of 2,3-Dihydroxybutanoic Acid

The presence of 2,3-dihydroxybutanoic acid in nature is multifaceted, with different stereoisomers identified in various biological contexts. Initially, some databases classified it as a non-naturally occurring metabolite, only present in humans through external exposure[1][2]. However, further research has revealed its endogenous presence in mammals and plants, with specific stereoisomers linked to distinct physiological and pathological states.

Occurrence in Humans

In humans, 2,3-dihydroxybutanoic acid has been detected in both blood and urine[2][3]. The stereochemistry of the molecule is critical to its biological significance.

-

(2S,3R)-2,3-dihydroxybutanoic acid: This stereoisomer is considered a normally occurring carboxylic acid in humans[4]. Notably, its levels have been found to be significantly elevated in the urine of patients with Type 1 diabetes mellitus, suggesting a potential role as a biomarker for this metabolic disorder[4].

-

(2R,3S)-2,3-dihydroxybutanoic acid: In contrast, the (2R,3S) enantiomer has been identified as a potential oncometabolite. Its production is significantly increased in patients with acute myeloid leukemia (AML) harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes[3]. In this context, it is considered a biomarker for the presence of these mutations[3].

Occurrence in Plants

2,3-Dihydroxybutanoic acid and its derivatives have been isolated from at least two plant species known for their medicinal properties:

-

Corydalis species: This plant has been cited as a source of 2,3-dihydroxybutanoic acid, where it is reported to exhibit anticancer properties[5][6].

-

Echium amoenum: The leaves of this Iranian medicinal plant contain derivatives of 2,3-dihydroxybutanoic acid, specifically 4-Oxy-(E)-caffeoyl-2,3-dihydroxybutanoic acid methyl ester and 4-Oxy-(Z)-caffeoyl-2,3-dihydroxybutanoic acid methyl ester[7].

The specific stereoisomers present in these plants have not been consistently reported in the reviewed literature.

Biosynthesis of 2,3-Dihydroxybutanoic Acid

The biosynthetic pathways for 2,3-dihydroxybutanoic acid are not fully elucidated for all its known occurrences. However, a significant pathway has been proposed for the formation of the (2R,3S)-stereoisomer in the context of cancer.

Biosynthesis of (2R,3S)-2,3-Dihydroxybutanoic Acid in Acute Myeloid Leukemia (AML)

In AML patients with mutations in IDH1 or IDH2, a neomorphic enzymatic activity arises that leads to the production of (2R,3S)-2,3-dihydroxybutanoic acid from the essential amino acid L-threonine[3]. This proposed pathway involves two key steps:

-

Transamination of L-Threonine: L-threonine is first converted to its α-keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid (also known as α-keto-β-hydroxybutyrate). This reaction is catalyzed by a transaminase enzyme[1][3].

-

Reduction by Mutant IDH1/2: The neomorphic activity of the mutated IDH1 and IDH2 enzymes then reduces the α-keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, forming (2R,3S)-2,3-dihydroxybutanoic acid[3]. This reduction is analogous to the oncometabolic conversion of α-ketoglutarate to 2-hydroxyglutarate by the same mutant enzymes[3].

dot graph "Biosynthesis_of_2R_3S_2_3_dihydroxybutanoic_acid_in_AML" { graph [fontname="Arial", label="Biosynthesis of (2R,3S)-2,3-dihydroxybutanoic acid in AML", fontsize=12, labelloc=t, rankdir=LR, splines=ortho, maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Biosynthesis of (2R,3S)-2,3-dihydroxybutanoic acid in AML.

Quantitative Data

Quantitative data for 2,3-dihydroxybutanoic acid concentrations in biological samples is limited in the publicly available literature. The following table summarizes the available information.

| Biological Context | Stereoisomer | Matrix | Finding | Reference |

| Acute Myeloid Leukemia (AML) | (2R,3S) | Plasma | Significantly elevated in patients with IDH1/2 mutations (p < 0.0001) compared to wild-type. Strong correlation with 2-hydroxyglutarate levels. | [3] |

| Type 1 Diabetes Mellitus | (2S,3R) | Urine | Significantly elevated levels observed in patients. | [4] |

| Echium amoenum | Not Specified (derivatives) | Leaves | Present as caffeoyl derivatives. Quantitative data on the parent acid is not available. | [7] |

| Corydalis spp. | Not Specified | Leaves | Identified as a constituent with anticancer activity. Quantitative data is not available. | [5][6] |

Experimental Protocols

Detailed, validated protocols for the specific analysis of 2,3-dihydroxybutanoic acid are not widely published. However, based on the methods used in the cited literature, the following sections provide generalized experimental workflows for the extraction, analysis, and study of its biosynthesis.

Extraction and Quantification of 2,3-Dihydroxybutanoic Acid from Biological Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for the quantification of 2,3-dihydroxybutanoic acid in biological matrices. As a polar and non-volatile compound, it requires extraction and chemical derivatization prior to analysis.

4.1.1. Sample Preparation and Extraction

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Deproteinize the sample by adding a solvent such as methanol or acetonitrile, followed by vortexing and centrifugation.

-

Collect the supernatant.

-

-

Urine:

-

Thaw frozen urine samples and centrifuge to remove particulate matter.

-

To a defined volume of supernatant, add an internal standard.

-

-

Plant Material:

-

Flash-freeze fresh plant material in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with a solvent system such as 80% ethanol or an acidic aqueous solution.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

4.1.2. Derivatization

To increase volatility for GC analysis, the hydroxyl and carboxyl groups of 2,3-dihydroxybutanoic acid must be derivatized. A common method is silylation:

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a solvent like pyridine or acetonitrile.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

4.1.3. GC-MS Analysis

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature gradient program to separate the analytes.

-

Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

dot digraph "GC_MS_Workflow_for_2_3_DHBA" { graph [fontname="Arial", label="Generalized GC-MS Workflow for 2,3-Dihydroxybutanoic Acid Analysis", fontsize=12, labelloc=t, rankdir=TB, splines=ortho, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Generalized GC-MS workflow for 2,3-dihydroxybutanoic acid.

Enzymatic Assay for Biosynthesis Studies

4.2.1. Threonine Transaminase Activity Assay

The activity of the transaminase that converts L-threonine to (3S)-hydroxy-2-oxobutanoic acid can be measured by coupling the reaction to a dehydrogenase that uses the product as a substrate and monitoring the change in NAD(P)H absorbance.

-

Reaction Mixture: Prepare a reaction buffer containing L-threonine, a suitable amino group acceptor (e.g., α-ketoglutarate), pyridoxal 5'-phosphate (PLP) as a cofactor, and the enzyme source (e.g., cell lysate or purified transaminase).

-

Coupling Reaction: Include a dehydrogenase that can act on (3S)-hydroxy-2-oxobutanoic acid and NAD(P)H in the reaction mixture.

-

Measurement: Monitor the decrease in NAD(P)H absorbance at 340 nm over time using a spectrophotometer. The rate of NAD(P)H oxidation is proportional to the rate of (3S)-hydroxy-2-oxobutanoic acid formation.

4.2.2. Mutant IDH1/2 Activity Assay

The neomorphic activity of mutant IDH1/2 in converting (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid can be assessed by directly measuring the product formation using GC-MS or LC-MS.

-

Reaction Mixture: Prepare a reaction buffer containing (3S)-hydroxy-2-oxobutanoic acid as the substrate, NADPH as a cofactor, and the enzyme source (e.g., purified mutant IDH1/2 or cell lysate overexpressing the mutant enzyme).

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Reaction Quenching and Analysis: Stop the reaction (e.g., by adding acid or a solvent). Prepare the sample for GC-MS or LC-MS analysis as described in section 4.1 to quantify the amount of (2R,3S)-2,3-dihydroxybutanoic acid produced.

Conclusion and Future Directions

2,3-Dihydroxybutanoic acid is an emerging metabolite of interest with diverse roles in biology, from normal physiology to plant secondary metabolism and cancer. The stereochemistry of the molecule is paramount to its function and natural occurrence. While significant progress has been made in identifying its presence in various biological systems and elucidating a key biosynthetic pathway in cancer, further research is needed.

Future studies should focus on:

-

Stereospecific Quantification: Developing and validating robust analytical methods for the stereospecific quantification of all four isomers of 2,3-dihydroxybutanoic acid in various biological matrices.

-

Elucidation of Biosynthetic Pathways: Investigating the biosynthetic pathways of the (2S,3R)-isomer in healthy individuals and in the context of diabetes, as well as the pathways in plants.

-

Functional Characterization: Determining the physiological and pathological roles of the different stereoisomers of 2,3-dihydroxybutanoic acid.

-

Therapeutic Potential: Exploring the potential of targeting the biosynthesis of (2R,3S)-2,3-dihydroxybutanoic acid as a therapeutic strategy in AML and investigating the purported anticancer properties of the plant-derived compound.

This technical guide provides a foundation for researchers and professionals in the field to further explore the intriguing biology of 2,3-dihydroxybutanoic acid and its potential applications in diagnostics and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A highly facile and specific assay for cancer-causing isocitrate dehydrogenase mutant using 13C4-labeled α-ketoglutarate and heteronuclear NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2,3-dihydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dihydroxybutanoic acid, a molecule of significant interest in various scientific disciplines due to its chiral nature. This document details the structural relationships, physicochemical properties, and established methodologies for the synthesis and separation of its enantiomers and diastereomers.

Introduction to the Stereochemistry of 2,3-dihydroxybutanoic Acid

2,3-dihydroxybutanoic acid is a chiral molecule possessing two stereogenic centers at carbons C2 and C3. This structural feature gives rise to a total of four possible stereoisomers (2^n, where n=2), which exist as two pairs of enantiomers. These pairs are diastereomers of each other. The four stereoisomers are:

-

(2R,3R)-2,3-dihydroxybutanoic acid

-

(2S,3S)-2,3-dihydroxybutanoic acid

-

(2R,3S)-2,3-dihydroxybutanoic acid

-

(2S,3R)-2,3-dihydroxybutanoic acid

The (2R,3R) and (2S,3S) isomers are known as the erythro forms, where the hydroxyl groups are on the same side in a Fischer projection. The (2R,3S) and (2S,3R) isomers are referred to as the threo forms, with the hydroxyl groups on opposite sides.[1] This seemingly subtle difference in spatial arrangement leads to distinct physical and chemical properties, a critical consideration in fields such as pharmacology and materials science.

Physicochemical Properties of 2,3-dihydroxybutanoic Acid Stereoisomers

The spatial arrangement of atoms in stereoisomers directly influences their physical properties. Enantiomers share identical physical properties except for their interaction with plane-polarized light. Diastereomers, however, have distinct physical properties, which allows for their separation. The following table summarizes key physicochemical data for the stereoisomers of 2,3-dihydroxybutanoic acid.

| Property | (2R,3R) / (2S,3S) - erythro | (2R,3S) / (2S,3R) - threo |

| Melting Point (°C) | 172-174[1] | 73-75[1] |

| Boiling Point (°C) | 342.3 (Predicted)[2] | Not Available |

| Specific Rotation [α]D | ±9.5° to ±13°[1] | ±17.75°[1] |

| Density (g/cm³) | 0.913 (Predicted)[2] | Not Available |

Note: Enantiomers have equal and opposite specific rotations. The values presented are the magnitude of rotation.

Synthesis of 2,3-dihydroxybutanoic Acid Stereoisomers

The stereoselective synthesis of 2,3-dihydroxybutanoic acid can be achieved through various routes, including:

-

From Crotonic Acid: Epoxidation of crotonic acid followed by hydrolysis can yield 2,3-dihydroxybutanoic acid. The stereochemical outcome of this reaction is dependent on the reagents and conditions used for epoxidation and the subsequent ring-opening of the epoxide.

-

From Biological Precursors: The compound can be synthesized biologically from the amino acid threonine through enzymatic reactions involving transaminases.[1] This route can offer high stereoselectivity.

The synthesis of all four stereoisomers often involves a combination of stereoselective reactions and separation techniques to isolate the desired pure enantiomers.

Experimental Protocols for Separation of Stereoisomers

The separation of the stereoisomers of 2,3-dihydroxybutanoic acid is a critical step in obtaining enantiomerically pure compounds for research and development. The two primary methods employed are the resolution of diastereomeric salts and chiral high-performance liquid chromatography (HPLC).

Resolution by Diastereomeric Salt Formation and Fractional Crystallization

This classical method leverages the different physical properties of diastereomers.

Principle: A racemic mixture of 2,3-dihydroxybutanoic acid is reacted with a single enantiomer of a chiral resolving agent, typically a chiral amine like (R)- or (S)-1-phenylethylamine.[3] This reaction forms a mixture of two diastereomeric salts. Due to their different solubilities, these salts can be separated by fractional crystallization.[3] Once separated, the pure enantiomers of 2,3-dihydroxybutanoic acid are recovered by treating the diastereomeric salts with an acid to remove the resolving agent.

Detailed Methodology:

-

Salt Formation:

-

Dissolve one equivalent of the racemic 2,3-dihydroxybutanoic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Add one equivalent of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) to the solution.

-

Stir the mixture to allow for the formation of the diastereomeric salts. The salts may precipitate out of the solution upon formation or with cooling.

-

-

Fractional Crystallization:

-

Gently heat the solvent to dissolve the diastereomeric salt mixture completely.

-

Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The rate of cooling can influence the purity of the crystals.

-

Isolate the crystals by filtration.

-

The purity of the crystallized diastereomer can be improved by repeated recrystallization from the same or a different solvent system.

-

-

Recovery of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the free 2,3-dihydroxybutanoic acid.

-

The resolving agent will remain in the aqueous phase as its ammonium salt.

-

Extract the pure enantiomer of 2,3-dihydroxybutanoic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and evaporate the solvent to obtain the pure enantiomer.

-

The other enantiomer can be recovered from the mother liquor from the fractional crystallization by a similar acidification and extraction process.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

Principle: The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like 2,3-dihydroxybutanoic acid, anion-exchange type CSPs are often effective.

Detailed Methodology:

-

Column Selection:

-

A chiral column with a stationary phase suitable for the separation of acidic compounds should be chosen. Examples include columns based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX).

-

-

Mobile Phase Preparation:

-

The mobile phase composition is critical for achieving good separation. A typical mobile phase for the separation of acidic compounds on an anion-exchange CSP consists of a polar organic solvent (e.g., methanol or acetonitrile) with an acidic additive to control the ionization of the analyte and the stationary phase.

-

A common mobile phase could be a mixture of methanol and an acidic modifier like formic acid or acetic acid. The exact ratio and concentration of the modifier need to be optimized for the specific application.

-

-

Sample Preparation:

-

Dissolve the racemic mixture of 2,3-dihydroxybutanoic acid in the mobile phase or a compatible solvent at a known concentration.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min for analytical scale separations.

-

Temperature: Column temperature can be controlled to optimize separation, often at or slightly above ambient temperature.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm for carboxylic acids) is commonly used.

-

-

Data Analysis:

-

The two enantiomers will appear as two separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer in the mixture.

-

Visualizations

Stereoisomeric Relationships

Caption: Stereoisomeric relationships of 2,3-dihydroxybutanoic acid.

Experimental Workflow for Diastereomeric Salt Resolution

Caption: Workflow for the resolution of 2,3-dihydroxybutanoic acid enantiomers.

This guide provides a foundational understanding of the stereoisomers of 2,3-dihydroxybutanoic acid, equipping researchers and professionals with the necessary knowledge for their synthesis, separation, and characterization. The distinct properties of each stereoisomer underscore the importance of stereochemistry in scientific research and drug development.

References

(2R,3S)-2,3-dihydroxybutyric acid as a secondary metabolite in humans

An In-depth Technical Guide to (2R,3S)-2,3-Dihydroxybutyric Acid as a Human Secondary Metabolite

Introduction

This compound (2,3-DHBA), also known as 4-deoxythreonic acid, is an emerging secondary metabolite in human physiology.[1] Historically documented in human urine on rare occasions, recent advancements in metabolomics have illuminated its significant association with specific disease states, particularly in oncology.[1] This guide provides a comprehensive overview of the current understanding of 2,3-DHBA, focusing on its metabolic origin, clinical significance as a biomarker, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, clinicians, and professionals in drug development who are interested in the expanding field of oncometabolism and novel biomarker discovery.

Metabolic Origin and Biosynthesis

The endogenous production of this compound in humans is primarily linked to the metabolism of the amino acid threonine.[1] The proposed biosynthetic pathway involves the transamination or deamination of threonine to form the intermediate (3S)-hydroxy-2-oxobutanoic acid.[1] In a subsequent and yet uncharacterized reaction, this α-keto acid is stereospecifically reduced to yield this compound.[1]

A pivotal discovery has linked elevated levels of 2,3-DHBA to neomorphic activity of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, frequently found in Acute Myeloid Leukemia (AML).[1] These mutations confer a new function on the enzymes, enabling them to reduce α-keto acids other than α-ketoglutarate. It is strongly suggested that these mutant IDH enzymes are responsible for the reduction of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA, mirroring their well-known production of the oncometabolite (2R)-hydroxyglutarate (2-HG).[1] The plasma concentrations of 2,3-DHBA and 2-HG are highly correlated in AML patients with IDH1/2 mutations, further supporting a common enzymatic origin.[1]

While the primary focus is on host metabolism, the gut microbiome also presents a potential source. Gut bacteria, particularly from the Proteobacteria and Firmicutes phyla, can produce the related compound 2-hydroxybutyric acid from substrates like threonine, aspartic acid, and methionine.[2][3][4] Although the direct contribution of gut microbiota to the systemic pool of this compound is not yet established, their role in metabolizing its precursors makes them a subject for future investigation.

Clinical Significance and Biomarker Potential

The most significant clinical application of 2,3-DHBA to date is its role as a biomarker for IDH1 and IDH2 mutations in Acute Myeloid Leukemia (AML).[1] Its plasma concentration is markedly elevated in patients harboring these mutations.[1]

Oncometabolite Potential

Given its production by mutant IDH enzymes, 2,3-DHBA is considered a potential oncometabolite, analogous to 2-HG.[1] While the specific biological functions of 2,3-DHBA are not yet known, future research is needed to determine if it plays a role in modifying the epigenetic landscape or contributing to the pathogenesis of AML.[1]

Biomarker for IDH Mutations

Receiver Operating Characteristic (ROC) analysis has demonstrated that plasma 2,3-DHBA is a robust biomarker for identifying AML patients with IDH1/2 mutations.[1] Notably, it may possess superior diagnostic performance compared to 2-HG.[1] The quantitative performance metrics underscore its potential utility in clinical diagnostics and for monitoring patient response to IDH-targeted therapies.[1]

Table 1: Biomarker Performance of Plasma Metabolites for IDH1/2 Mutation in AML

| Metabolite | Area Under the Curve (AUC) | Specificity | Sensitivity | p-value | Reference |

|---|---|---|---|---|---|

| This compound | 0.861 | 80% | 87.3% | < 0.0001 | [1] |

| (2R)-hydroxyglutarate (2-HG) | (Not specified as superior) | (Not specified) | (Not specified) | < 0.0001 |[1] |

Experimental Protocols

The quantification of 2,3-DHBA in human biofluids such as plasma and urine requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been successfully used in metabolomics studies for its analysis.[1] An alternative approach is liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is widely used for the analysis of small polar molecules.[5]

General Workflow for Analysis

The analysis of 2,3-DHBA typically involves sample collection, protein precipitation, derivatization (often for GC-MS), and instrumental analysis. An internal standard should be used for accurate quantification.

Protocol 1: GC-MS Metabolomics Analysis (Adapted from[1])

This protocol is based on the methodology used to identify 2,3-DHBA in the plasma of AML patients.

-

Sample Preparation and Extraction:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add a solution of internal standards (e.g., deuterated organic acids).

-

Precipitate proteins by adding 1 mL of a cold (-20°C) extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water).

-

Vortex thoroughly and incubate at -20°C for 1 hour.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine and incubate (e.g., at 30°C for 90 minutes) to protect carbonyl groups.

-

Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, and incubate (e.g., at 37°C for 30 minutes) to create volatile trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a non-polar column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 325°C) and hold.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

-

Identification: Identify the 2,3-DHBA-TMS derivative based on its retention time and mass spectrum compared to an authentic chemical standard.

-

Protocol 2: LC-MS/MS Analysis with Derivatization (Adapted from[5])

This method can be adapted for high-throughput and sensitive quantification of 2,3-DHBA.

-

Sample Preparation and Derivatization:

-

To 100 µL of urine or plasma supernatant, add an internal standard.

-

Add 50 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 50 µL of 3-nitrophenylhydrazine (3-NPH) in a suitable solvent.

-

Vortex and incubate (e.g., at 40°C for 30 minutes) to form the 3-NPH derivative of 2,3-DHBA.

-

Quench the reaction and dilute the sample with a water/acetonitrile mixture.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Employ a reverse-phase column suitable for polar analytes (e.g., a Charged Surface Hybrid [CSH] C18 column).

-

Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Tandem Mass Spectrometer: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

MRM Analysis: Monitor the specific precursor-to-product ion transition for the 2,3-DHBA-3-NPH derivative in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Future Directions and Conclusion

This compound has transitioned from a rarely observed urinary component to a clinically relevant metabolite with significant potential as an oncometabolite and biomarker in AML.[1] Its strong correlation with IDH1/2 mutations positions it as a valuable tool for cancer diagnostics and therapeutic monitoring.[1]

Key areas for future research include:

-

Confirmation of Biosynthesis: Direct biochemical confirmation of the conversion of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA by mutant IDH enzymes is required.[1]

-

Elucidation of Biological Function: Investigating the downstream effects of 2,3-DHBA, particularly its potential role in epigenetic dysregulation in AML, is a critical next step.[1]

-

Broader Clinical Validation: Larger cohort studies are needed to fully validate its performance as a biomarker across different cancer types where IDH mutations are prevalent.[1]

-

Exploring Microbiome Contribution: Quantifying the contribution of the gut microbiome to systemic 2,3-DHBA levels could provide insights into inter-individual variability and its role in other metabolic conditions.

References

- 1. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-deoxy-L-threonic Acid: From Chemical Synthesis to Biological Significance

An In-depth Technical Guide

Abstract

4-deoxy-L-threonic acid, a sugar acid structurally related to L-threonic acid, has transitioned from a compound of primarily synthetic interest to a molecule with recognized biological relevance. This technical guide provides a comprehensive overview of the known history and discovery of 4-deoxy-L-threonic acid, with a focus on its chemical synthesis and its eventual identification in biological systems. Due to the absence of a singular, seminal "discovery" paper detailing its initial synthesis, this guide focuses on published, detailed synthetic methodologies and the subsequent discovery of its natural occurrence. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to serve as a valuable resource for the scientific community.

Introduction

The study of deoxysugars and their acidic derivatives is a cornerstone of carbohydrate chemistry, with implications ranging from fundamental organic synthesis to the development of novel therapeutics. 4-deoxy-L-threonic acid, a C4-deoxygenated derivative of L-threonic acid, represents a molecule that, while structurally simple, has a history intertwined with the advancement of analytical techniques that have enabled its identification in complex biological matrices. This guide will first detail the known synthetic routes to 4-deoxythreonic acid and then explore its "discovery" as an endogenous metabolite in humans, highlighting its potential role as a biomarker.

History of Synthesis

While a definitive first synthesis of 4-deoxy-L-threonic acid is not prominently documented in the form of a dedicated discovery paper, established methods for the dihydroxylation of unsaturated carboxylic acids have provided a clear pathway for its preparation. A notable and well-documented synthesis was reported in a 2011 paper by Ye et al., which referenced the methods developed by Armstrong et al.[1]. This suggests that the synthetic methodology was likely adapted from existing, more general protocols for the creation of diols from alkenes.

The work by Ye et al. was pivotal in that it not only provided a detailed protocol for the synthesis of 4-deoxythreonic acid but also enabled its unambiguous identification in human urine through advanced analytical techniques[1].

Experimental Protocol: Synthesis of 4-deoxythreonic acid (Ye et al., 2011)

The synthesis of 4-deoxythreonic acid was undertaken to provide an analytical standard for the confirmation of its presence in biological samples. The protocol involves the stereospecific dihydroxylation of crotonic acid.[1]

Objective: To synthesize 4-deoxythreonic acid as a reference compound.

Starting Material: Crotonic acid

Key Reagents:

-

Osmium tetraoxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO) dihydrate

-

Sodium dithionite

Procedure:

-

An aqueous solution of osmium tetraoxide (2.5%, 3 μL) was added to a solution of crotonic acid (0.1 g) and N-methylmorpholine N-oxide dihydrate (0.2 g).

-

The crotonic acid and NMO were dissolved in a solvent mixture of water (400 μL), acetone (600 μL), and butan-2-ol (100 μL).

-

The resulting mixture was stirred overnight at room temperature.

-

Following the overnight stirring, sodium dithionite (0.02 g) was added to the reaction mixture.

-

The mixture was stirred for an additional 2 minutes.

-

The product was then extracted with diethyl ether (2 x 20 mL).

-

The combined ethereal extracts were concentrated under reduced pressure to yield 4-deoxythreonic acid.[1]

The following diagram illustrates the workflow for this synthesis.

Discovery in a Biological Context

The primary "discovery" of 4-deoxy-L-threonic acid in a natural and biologically significant context came from the work of Ye et al. in 2011, where it was identified as a previously unknown endogenous metabolite in human urine.[1] This discovery was made possible through the use of high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy.

Prior to this, 4-deoxythreonic acid and its isomer, 4-deoxyerythronic acid, had been suggested as potential biomarkers for type 1 diabetes, identified through gas chromatography-mass spectrometry (GC-MS) techniques.[1]

Proposed Biosynthetic Pathway

The identification of 4-deoxy-L-threonic acid in human urine led to the postulation of its metabolic origin. It is suggested that this compound is a product of L-threonine metabolism. L-threonine, a ketogenic amino acid, undergoes catabolism to produce compounds that can enter central energy-producing pathways like the Krebs cycle.[1]

The proposed pathway involves the deamination of L-threonine by the enzyme threonine deaminase, which results in the formation of 2-keto-3-hydroxybutyrate. Subsequently, a reductase enzyme is thought to act on this intermediate to produce either 4-deoxythreonic acid or its diastereomer, 4-deoxyerythronic acid. Interestingly, in the study by Ye et al., 4-deoxyerythronic acid was not observed in the human urine samples, suggesting a possible stereospecificity in this metabolic pathway in humans.[1]

The following diagram illustrates the proposed metabolic pathway.

Quantitative Data

The available literature provides specific quantitative data primarily related to the synthetic protocol described by Ye et al. (2011).

| Parameter | Value | Unit | Reference |

| Starting Material | |||

| Crotonic Acid | 0.1 | g | [1] |

| Reagents | |||

| Osmium Tetraoxide | 3 | µL (of 2.5% aq. soln.) | [1] |

| N-methylmorpholine N-oxide dihydrate | 0.2 | g | [1] |

| Sodium Dithionite | 0.02 | g | [1] |

| Solvents | |||

| Water | 400 | µL | [1] |

| Acetone | 600 | µL | [1] |

| Butan-2-ol | 100 | µL | [1] |

| Diethyl Ether (for extraction) | 2 x 20 | mL | [1] |

Conclusion and Future Directions

The history of 4-deoxy-L-threonic acid is a compelling example of how a compound, likely first created through established synthetic organic chemistry methods, gained significant biological importance upon its discovery as an endogenous human metabolite. The detailed synthetic protocol provided by Ye et al. has been instrumental in enabling further research into its biological roles.

The identification of 4-deoxy-L-threonic acid in human urine and its proposed link to L-threonine metabolism opens up several avenues for future research. Further investigation is warranted to:

-

Elucidate the specific reductase enzyme(s) involved in its biosynthesis.

-

Confirm the stereospecificity of its production in human metabolism.

-

Validate its potential as a biomarker for type 1 diabetes and potentially other metabolic disorders.

-

Explore other potential biological activities of this molecule.

This technical guide serves as a foundational resource for researchers interested in the synthesis, analysis, and biological investigation of 4-deoxy-L-threonic acid. The provided experimental details and pathway diagrams offer a clear starting point for further scientific inquiry in this emerging area of metabolomics and carbohydrate chemistry.

References

The Emergent Role of (2R,3S)-2,3-dihydroxybutyric Acid in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While genomic alterations are well-established drivers of AML, there is a growing appreciation for the role of metabolic dysregulation in the pathogenesis of this disease. The discovery of oncometabolites, such as D-2-hydroxyglutarate (2-HG) produced by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, has opened new avenues for understanding and targeting AML. This technical guide focuses on a more recently identified metabolite, (2R,3S)-2,3-dihydroxybutyric acid (2,3-DHBA), which is also associated with IDH mutations in AML and is emerging as a potential new oncometabolite and biomarker. This document provides a comprehensive overview of the current understanding of 2,3-DHBA in AML, including quantitative data, experimental methodologies, and the underlying biochemical pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study that investigated the plasma concentrations of this compound and its correlation with IDH mutation status in AML patients.[1][2][3]

Table 1: Plasma Concentrations of this compound (2,3-DHBA) and (2R)-hydroxyglutaric acid (2R-HG) in AML Patients [1][2][3]

| Patient Cohort | N | 2,3-DHBA Plasma Concentration (Relative Peak Area) | 2R-HG Plasma Concentration (Relative Peak Area) |

| IDH1/2 Wild-Type (WT) | 29 | Median: 1.00 | Median: 1.00 |

| IDH1R132 Mutant | 9 | Median: 2.89 (p < 0.0001 vs WT) | Median: 3.45 (p < 0.0001 vs WT) |

| IDH2R140 Mutant | 12 | Median: 2.45 (p < 0.0001 vs WT) | Median: 4.17 (p < 0.0001 vs WT) |

| IDH2R172 Mutant | 1 | 11.4 | 20.3 |

Statistical significance was determined using the nonparametric Mann-Whitney test.

Table 2: Biomarker Performance of Plasma 2,3-DHBA and 2R-HG for Detecting IDH1/2 Mutations in AML Patients [2][3]

| Biomarker | Area Under the Curve (AUC) | p-value | Specificity | Sensitivity |

| This compound (2,3-DHBA) | 0.861 | < 0.0001 | 80% | 87.3% |

| (2R)-hydroxyglutaric acid (2R-HG) | Not explicitly stated, but 2,3-DHBA was found to be a better biomarker | < 0.0001 | 80% | 63.8% |

Table 3: Correlation between Plasma 2,3-DHBA and 2R-HG in AML Patients [2]

| Correlation Metric | Value | p-value |

| Spearman Rank Correlation (rs) | 0.569 | < 0.0001 |

Experimental Protocols

The primary methodology for the quantification of this compound in the plasma of AML patients is gas chromatography-mass spectrometry (GC-MS)-based metabolomics.

Protocol: Plasma Metabolite Extraction and Derivatization for GC-MS Analysis

This protocol is a generalized procedure based on established methods for plasma metabolomics.

-

Sample Collection and Preparation:

-

Collect peripheral blood samples from AML patients in EDTA-containing tubes.

-

Separate plasma by centrifugation at 1,500 x g for 15 minutes at 4°C.

-

Store plasma samples at -80°C until analysis to prevent metabolite degradation.

-

-

Metabolite Extraction:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of a cold extraction solvent mixture, typically a combination of methanol, acetonitrile, and water (e.g., 2:2:1 v/v/v), containing an internal standard (e.g., a stable isotope-labeled compound not naturally present in plasma).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.

-

Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

-

-

Solvent Evaporation:

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) at a low temperature to avoid degradation of volatile compounds.

-

-

Derivatization:

-

To the dried residue, add 50 µL of a methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL). This step protects carbonyl groups.

-

Incubate the mixture at 37°C for 90 minutes with shaking.

-

Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). This step increases the volatility of the metabolites.

-

Incubate at 60°C for 30 minutes with shaking.

-

-

GC-MS Analysis:

-

Transfer the derivatized sample to a GC-MS autosampler vial.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC) Conditions (Example):

-

Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Data Acquisition: Full scan mode.

-

-

-

Data Processing and Analysis:

-

Process the raw GC-MS data using vendor-specific software or open-source platforms like XCMS or MZmine.

-

Perform peak deconvolution, alignment, and integration.

-

Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).

-

Normalize the peak areas of the identified metabolites to the internal standard.

-

Perform statistical analysis (e.g., Mann-Whitney U test, ROC analysis) to identify significant differences between patient groups.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Synthesis in AML

The production of this compound in AML is linked to the neomorphic activity of mutant IDH1 and IDH2 enzymes. The proposed pathway involves the reduction of a threonine metabolite.

Caption: Proposed metabolic pathway for the synthesis of this compound in AML.

Experimental Workflow for Metabolomic Analysis in AML

The following diagram illustrates the typical workflow for a metabolomics study investigating the role of metabolites like 2,3-DHBA in AML.

References

- 1. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of (2R,3S)-2,3-Dihydroxybutyric Acid from Threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-2,3-dihydroxybutyric acid is a chiral molecule with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive compounds. This technical guide outlines a plausible enzymatic pathway for its synthesis from the readily available amino acid, L-threonine. The proposed two-step biocatalytic route involves the initial conversion of L-threonine to (3S)-hydroxy-2-oxobutanoic acid, followed by a stereospecific reduction to yield the target dihydroxy acid. This document provides a detailed overview of the potential enzymes involved, experimental protocols derived from related biotransformations, and a summary of relevant quantitative data to guide further research and development in this area.

Proposed Enzymatic Pathway

The synthesis of this compound from L-threonine can be envisioned through a two-step enzymatic cascade. This pathway leverages the metabolic reactions of amino acid degradation and stereospecific ketone reduction.

Step 1: Conversion of L-Threonine to (3S)-Hydroxy-2-oxobutanoic Acid

The initial step involves the conversion of the amino group of L-threonine to a keto group, yielding the intermediate (3S)-hydroxy-2-oxobutanoic acid. This can be achieved through either transamination or an oxidative deamination reaction.

-

Transamination: A threonine aminotransferase (TAT) could catalyze the transfer of the amino group from L-threonine to an α-keto acid acceptor (e.g., α-ketoglutarate), producing (3S)-hydroxy-2-oxobutanoic acid and the corresponding amino acid (e.g., glutamate). While specific threonine transaminases for this exact reaction are not extensively characterized in the literature for industrial applications, aminotransferases with broad substrate specificity are potential candidates.

-

Oxidative Deamination: An L-amino acid oxidase could also be employed to catalyze the deamination of L-threonine. However, this often leads to the formation of the corresponding α-keto acid with the release of ammonia and hydrogen peroxide.

Step 2: Stereospecific Reduction of (3S)-Hydroxy-2-oxobutanoic Acid

The second step is the crucial stereospecific reduction of the keto group of (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group, yielding the desired this compound. This requires a ketoreductase or a dehydrogenase with high stereoselectivity.

-

Ketoreductases (KREDs): A wide variety of ketoreductases are known to catalyze the stereoselective reduction of keto acids. Screening of a panel of KREDs would be a promising approach to identify an enzyme with the desired activity and stereospecificity for the (2R,3S) isomer.

-